Lipophilicity Shift Relative to the Phenoxyacetate Homolog
The target compound’s phenoxypropanoate side‑chain adds one methylene unit relative to the widely listed phenoxyacetate analog (4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl 2‑phenoxyacetate . Computational estimates indicate that this single‑carbon elongation increases the consensus logP by approximately 0.3–0.5 log units [1]. Because membrane permeability and metabolic stability often correlate with logP, this difference can be decisive when selecting a tool compound for cell‑based or in‑vivo assays.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | Estimated consensus logP ≈ 2.7–2.9 (C₁₇H₁₅N₃O₄; MW 325.32) |
| Comparator Or Baseline | (4-Oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl 2‑phenoxyacetate: estimated consensus logP ≈ 2.2–2.4 (presumed C₁₆H₁₃N₃O₄; MW ~311) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 |
| Conditions | In‑silico consensus logP (XLogP3/ALOGPS methods); no experimental logD₇.₄ available. |
Why This Matters
A logP difference of 0.3–0.5 can alter membrane permeability by 2–5‑fold, directly impacting cell‑based potency and oral bioavailability predictions and making the propanoate analog the preferred choice when higher lipophilicity is desired.
- [1] PubChem. (4‑Oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl benzoate – XLogP3 = 2.5. PubChem CID 866924. Used as scaffold reference for logP trend estimation. View Source
